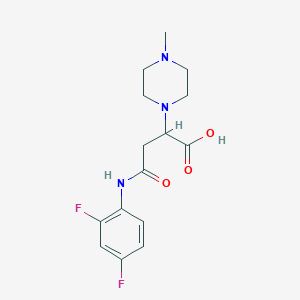
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a difluorophenyl group, a piperazine ring, and a butanoic acid moiety, making it a versatile molecule in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the difluorophenylamine derivative. This is followed by the introduction of the piperazine ring and the butanoic acid group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the
Biologische Aktivität
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS Number: 899996-41-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19F2N3O3, with a molecular weight of 327.33 g/mol. The structure includes a difluorophenyl group and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉F₂N₃O₃ |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 899996-41-9 |
Research indicates that compounds with similar structures often interact with key enzymatic pathways. For instance, the fluorinated analogues have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cell growth and proliferation in various cancer cell lines .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DHFR. This property suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells . However, it is noted that while this compound effectively inhibits DHFR, it may not significantly affect other enzymes such as folypoly-gamma-glutamate synthetase (FPGS), indicating a selective inhibition profile .
Study 1: Inhibition of Cell Growth
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound's ability to penetrate cell membranes facilitated its cytotoxic effects by inhibiting DHFR activity, leading to decreased nucleotide synthesis necessary for DNA replication .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics, with predictions suggesting good intestinal absorption and moderate blood-brain barrier permeability. These properties enhance its potential as a therapeutic agent for central nervous system tumors .
Toxicity and Safety Profile
Preliminary assessments of toxicity suggest that the compound has a low risk profile regarding acute toxicity. The Ames test indicates that it is non-carcinogenic, which is crucial for its development as a pharmaceutical agent . However, further long-term toxicity studies are warranted to fully understand its safety profile.
Eigenschaften
IUPAC Name |
4-(2,4-difluoroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-19-4-6-20(7-5-19)13(15(22)23)9-14(21)18-12-3-2-10(16)8-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGWBJBHRWQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














